molecular formula C7H10ClN5O B2891972 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride CAS No. 2089258-49-9

3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride

Cat. No.: B2891972
CAS No.: 2089258-49-9
M. Wt: 215.64
InChI Key: JCBVGWMNVQKPPS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolopyrazine core and an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride typically involves multiple steps, starting with the formation of the triazolopyrazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. The aminomethyl group is then introduced through amination reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions would be crucial to achieving high efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The aminomethyl group can be oxidized to form corresponding amine oxides.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the triazolopyrazine core, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amine oxides

  • Reduction Products: Amine derivatives

  • Substitution Products: Various substituted triazolopyrazines

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological research, potentially acting as an inhibitor or modulator of specific biological pathways.

Medicine: The compound could be explored for its therapeutic potential, possibly in the treatment of diseases related to the pathways it affects.

Industry: Its unique chemical properties may make it useful in various industrial applications, such as in the production of advanced materials or as a chemical intermediate.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine: A related compound with a pyridine core instead of a triazolopyrazine core.

  • Triazolopyrazines: Other triazolopyrazine derivatives with different substituents.

Uniqueness: 3-(Aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is unique due to its specific combination of the triazolopyrazine core and the aminomethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.ClH/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13;/h2-3H,4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBVGWMNVQKPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=NN=C2C1=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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